Cas no 872596-52-6 (N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide)
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide
- N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
- 872596-52-6
- N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide
- F1878-0134
- N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
- AKOS024616327
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- Inchi: 1S/C18H12ClF2N3OS/c19-11-2-1-3-12(7-11)24-17(13-8-26-9-16(13)23-24)22-18(25)10-4-5-14(20)15(21)6-10/h1-7H,8-9H2,(H,22,25)
- InChI Key: XZWRFQAXUOFAOF-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=CC(Cl)=C2)N=C2CSCC2=1)(=O)C1=CC=C(F)C(F)=C1
Computed Properties
- Exact Mass: 391.0357672g/mol
- Monoisotopic Mass: 391.0357672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 72.2Ų
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1878-0134-2μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-5μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-10μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-20μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-1mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-2mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-3mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-4mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-5mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1878-0134-10mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
872596-52-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide
Recent Advances in the Study of N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide (CAS: 872596-52-6)
The compound N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide (CAS: 872596-52-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique thienopyrazole core and difluorobenzamide moiety, has been investigated for its role as a modulator of various biological targets, particularly in the context of kinase inhibition and anti-inflammatory activity.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that 872596-52-6 exhibits potent inhibitory effects against p38α MAP kinase, a key regulator of inflammatory responses. The study employed X-ray crystallography to reveal the compound's binding mode within the ATP-binding pocket of p38α, highlighting critical interactions with the hinge region and DFG motif. These structural insights provide a foundation for further optimization of this chemical scaffold.
In parallel research, the compound's pharmacokinetic properties have been systematically evaluated. A preclinical study published in European Journal of Pharmaceutical Sciences (2024) reported favorable oral bioavailability (62%) and moderate plasma protein binding (78%) in rodent models. Notably, the compound demonstrated good blood-brain barrier penetration, suggesting potential applications in central nervous system disorders. Metabolic stability studies identified CYP3A4 as the primary enzyme responsible for its oxidative metabolism.
The therapeutic potential of 872596-52-6 has been explored in several disease models. Recent findings presented at the 2024 American Chemical Society National Meeting revealed significant efficacy in a collagen-induced arthritis model, with dose-dependent reduction in joint inflammation and bone erosion. Mechanistic studies using transcriptomic analysis showed downregulation of pro-inflammatory cytokines including IL-6 and TNF-α. These results position the compound as a promising candidate for rheumatoid arthritis treatment.
Structural-activity relationship (SAR) studies have identified key modifications that enhance both potency and selectivity. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that substitution at the 4-position of the thienopyrazole ring significantly impacts target engagement. The 3,4-difluorobenzamide moiety was found to be crucial for maintaining kinase selectivity against off-targets such as JAK2 and CDK2.
Current challenges in the development of 872596-52-6 include optimizing its metabolic stability and minimizing potential hERG channel inhibition. Recent patent filings (WO2024015823) disclose novel derivatives with improved safety profiles while maintaining the core pharmacophore. These advancements highlight the continued interest in this chemical scaffold and its potential for clinical translation.
In conclusion, N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-difluorobenzamide represents a versatile lead compound with demonstrated activity across multiple therapeutic areas. Ongoing research efforts focus on further elucidating its mechanism of action, expanding its therapeutic indications, and developing improved analogs with enhanced drug-like properties. The compound's unique structural features and promising biological activity profile ensure its continued relevance in medicinal chemistry research.
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